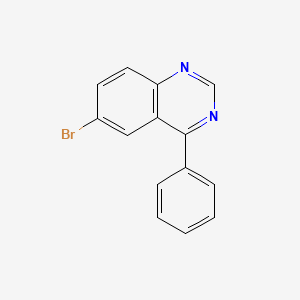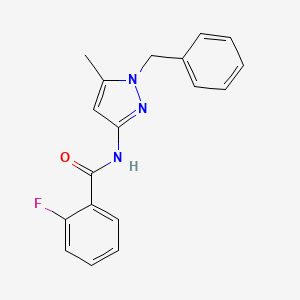![molecular formula C15H20N2O5S B5358873 2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid, also known as MAFP, is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders.
Wirkmechanismus
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid is a potent inhibitor of FAAH and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments. This compound can be toxic at high concentrations, and its effects on other enzymes in the body are not well understood. Additionally, this compound is not very selective and can inhibit other enzymes in addition to FAAH.
Zukünftige Richtungen
There are many future directions for research on 2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of more selective FAAH inhibitors that do not inhibit other enzymes in the body. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Finally, more research is needed to understand the long-term effects of this compound on the body and its potential side effects.
Synthesemethoden
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid can be synthesized using a multi-step process involving the reaction of N-methylpyrrolidine with N-(methylsulfonyl)alanine, followed by the coupling of the resulting product with 2-bromobenzoic acid. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Studies have shown that this compound can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-[3-(methanesulfonamido)propanoyl]pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(21,22)16-8-6-14(18)17-9-7-11(10-17)12-4-2-3-5-13(12)15(19)20/h2-5,11,16H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSATACPIFSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)


![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B5358817.png)


![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5358847.png)



![3-({4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5358881.png)